molecular formula C6H4O4 B181686 2-Oxo-2H-pyran-6-carboxylic acid CAS No. 672-67-3

2-Oxo-2H-pyran-6-carboxylic acid

Cat. No.: B181686
CAS No.: 672-67-3
M. Wt: 140.09 g/mol
InChI Key: AUZCNXBFVCKKHV-UHFFFAOYSA-N
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Description

2-Oxo-2H-pyran-6-carboxylic acid: is a heterocyclic organic compound with the molecular formula C6H4O4. It is characterized by a pyran ring fused with a carboxylic acid group and an oxo group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Biochemical Analysis

Biochemical Properties

2-Oxo-2H-pyran-6-carboxylic acid plays a significant role in biochemical reactions, particularly as an antimicrobial preservative. It functions by inhibiting bacterial growth and the activity of enzymes, such as pyrylium, which is required for the synthesis of DNA . The compound interacts with various enzymes and proteins, affecting their activity and stability. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial metabolism, thereby preventing bacterial proliferation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to cellular injury . This oxidative stress can affect cell signaling pathways and alter gene expression, ultimately impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting their activity and altering their function. For example, it inhibits the activity of pyrylium, an enzyme required for DNA synthesis . This inhibition can lead to a decrease in DNA synthesis and cell proliferation. Additionally, the compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit bacterial growth without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the 2-oxocarboxylic acid metabolism pathway . It interacts with enzymes such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, affecting metabolic flux and metabolite levels. The compound can also influence the biosynthesis of amino acids and other metabolites by modulating enzyme activity and metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s movement across cell membranes and its accumulation in specific cellular compartments. The compound’s localization and distribution can affect its activity and function, influencing its overall biochemical effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s activity and function can be affected by its localization, as it interacts with different biomolecules and enzymes within these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2H-pyran-6-carboxylic acid can be achieved through various methods. One common approach involves the reaction between mucic acid and acetic anhydride in the presence of sodium acetate. This reaction yields the sodium salt of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, which can then be converted to the desired acid form .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2H-pyran-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the pyran ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Chemistry: In chemistry, 2-Oxo-2H-pyran-6-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its reactivity makes it a useful tool for probing biochemical pathways and mechanisms.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit biological activity that can be harnessed for drug development.

Industry: In industrial applications, the compound is used in the synthesis of materials with specific properties. For example, it can be used to functionalize graphene layers, enhancing their compatibility and reactivity with various environments .

Comparison with Similar Compounds

Uniqueness: 2-Oxo-2H-pyran-6-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable for various synthetic and research applications.

Properties

IUPAC Name

6-oxopyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-5-3-1-2-4(10-5)6(8)9/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZCNXBFVCKKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30217482
Record name 2-Pyrone-6-carboxylic acid
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Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672-67-3
Record name 2-Oxo-2H-pyran-6-carboxylic acid
Source CAS Common Chemistry
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Record name 2-Pyrone-6-carboxylic acid
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Record name 672-67-3
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Record name 672-67-3
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Record name 2-oxo-2H-pyran-6-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of characterizing 3-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid in the context of the research on dihydropyridine and pyrroline carboxylic acid derivatives?

A: The research aimed to evaluate various synthesis pathways for biologically relevant dihydropyridine and pyrroline carboxylic acid derivatives. While not the primary target, 3-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid emerged as a relevant compound during the exploration of these synthesis routes. The researchers characterized this compound using spectroscopic methods and single-crystal X-ray diffraction, revealing its enolic structure both in solution and solid state []. This structural information contributes to the overall understanding of potential intermediates and side-products formed during the synthesis of the target compounds and can inform the development of more efficient and selective synthesis strategies.

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